3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-N-(2-pyridinylmethyl)-2-thiophenecarboxamide
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Overview
Description
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is a complex organic compound that features a thiophene ring, a pyridine ring, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide typically involves multiple steps:
Formation of the Pyridine Derivative: The starting material, 3-chloro-5-(trifluoromethyl)pyridine, is synthesized through halogenation reactions involving trifluoromethylation and chlorination.
Coupling Reaction: The pyridine derivative is then coupled with a thiophene-2-carboxamide derivative using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final Assembly: The final product is obtained by reacting the intermediate with pyridin-2-ylmethylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chloro group in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a bioactive agent.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as an intermediate in the production of other complex molecules.
Mechanism of Action
The mechanism of action of 3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may act by binding to specific enzymes or receptors, modulating their activity and leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
3-chloro-5-(trifluoromethyl)pyridine: A precursor in the synthesis of the target compound.
2-chloro-5-(trifluoromethyl)pyridine: Another halogenated pyridine derivative with similar reactivity.
N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)pivalamide:
Uniqueness
3-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring and a pyridine ring, along with the presence of a trifluoromethyl group. This unique structure imparts specific chemical and physical properties that make it valuable for various applications.
Properties
Molecular Formula |
C17H11ClF3N3O2S |
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Molecular Weight |
413.8 g/mol |
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide |
InChI |
InChI=1S/C17H11ClF3N3O2S/c18-12-7-10(17(19,20)21)8-24-16(12)26-13-4-6-27-14(13)15(25)23-9-11-3-1-2-5-22-11/h1-8H,9H2,(H,23,25) |
InChI Key |
HEOCTEOQLYWPTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C=CS2)OC3=C(C=C(C=N3)C(F)(F)F)Cl |
Origin of Product |
United States |
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